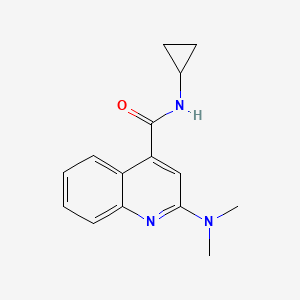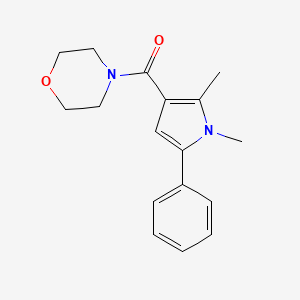
7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMB-8 and is widely used as an inhibitor of calcium mobilization in cells.
Mécanisme D'action
The mechanism of action of 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine involves the inhibition of calcium mobilization in cells. This compound binds to the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from the endoplasmic reticulum (ER) into the cytoplasm. By inhibiting the IP3 receptor, 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine prevents the release of calcium from the ER and thus inhibits calcium mobilization in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine have been extensively studied. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory and anti-oxidative properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine in lab experiments include its ability to inhibit calcium mobilization in cells, its anti-inflammatory and anti-oxidative properties, and its potential applications in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its potential use as a tool for studying calcium signaling in cells. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a multistep process that involves the reaction of 4-methoxyphenol with methylsulfonyl chloride in the presence of a base to form 4-(methylsulfonyl)phenol. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the desired product, 7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine.
Applications De Recherche Scientifique
7-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its potential applications in various fields of scientific research. This compound is widely used as an inhibitor of calcium mobilization in cells and has been shown to have potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
7-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-4-9-10(7-8)14-6-5-11(9)15(2,12)13/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVCVYVBVVCAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-7-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)



![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


